Bromobenzene-13C6

Catalog No.
S683699
CAS No.
112630-77-0
M.F
C6H5Br
M. Wt
162.96 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromobenzene-13C6

CAS Number

112630-77-0

Product Name

Bromobenzene-13C6

IUPAC Name

bromo(1,2,3,4,5,6-13C6)cyclohexatriene

Molecular Formula

C6H5Br

Molecular Weight

162.96 g/mol

InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

QARVLSVVCXYDNA-IDEBNGHGSA-N

SMILES

C1=CC=C(C=C1)Br

Synonyms

Bromobenzene-13C6; Bromobenzol-13C6; Monobromobenzene-13C6; NSC 6529-13C6; Phenyl Bromide-13C6;

Canonical SMILES

C1=CC=C(C=C1)Br

Isomeric SMILES

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br

Isotopically Labeled Standard:

  • Bromobenzene-13C6 is an isotopically enriched form of bromobenzene, where all six carbon atoms are replaced with the heavier isotope, Carbon-13. This isotopic substitution allows scientists to distinguish it from the naturally occurring, lighter Carbon-12 isotope in bromobenzene through a technique called nuclear magnetic resonance (NMR) spectroscopy .
  • By using Bromobenzene-13C6 as an internal standard in NMR experiments, scientists can accurately reference the chemical shifts of other molecules in the sample. This reference allows for the precise identification and quantification of unknown compounds present in the mixture .

Building Block for Synthesis:

  • The presence of the bromine atom and the isotopically enriched carbons make Bromobenzene-13C6 a useful building block for the synthesis of other 13C-labeled molecules.
  • Researchers can utilize this compound to create isotopically labeled versions of various complex organic molecules, including:
    • Naphthalenes
    • Polychlorinated biphenyls (PCBs)

Mechanistic Studies:

  • Bromobenzene-13C6 can be employed in mechanistic studies to track the fate and behavior of specific carbon atoms within a molecule undergoing a reaction.
  • By monitoring the changes in the chemical shifts of the enriched carbons using NMR, scientists can gain valuable insights into the reaction mechanism and identify the intermediate steps involved .

Bromobenzene-13C6 is a stable isotopically labeled compound derived from bromobenzene, where six carbon atoms are replaced with their heavier isotope, carbon-13. Its chemical formula is C6H5Br, with a molecular weight of approximately 161.03 g/mol. This compound is primarily used in various chemical synthesis processes and as a tracer in biological studies due to its unique isotopic signature. Bromobenzene-13C6 is classified as a flammable liquid and vapor, and it poses environmental hazards, particularly to aquatic life .

Bromobenzene-13C6 itself doesn't have a specific mechanism of action. Its primary function is as a labeled precursor for studying reaction mechanisms or metabolic pathways in other molecules it gets incorporated into.

Bromobenzene is a flammable liquid with moderate acute toxicity. Similar hazards can be expected for Bromobenzene-13C6. Always consult safety data sheets (SDS) before handling the compound. Here are some safety points to consider []:

  • Flammable liquid: Keep away from heat and open flames.
  • Moderate toxicity: Avoid inhalation, ingestion, and skin contact.
  • Irritant: May cause skin and eye irritation.
  • Proper ventilation: Use in a well-ventilated area.
Typical of aromatic compounds. These include:

  • Electrophilic Aromatic Substitution: Bromobenzene-13C6 can undergo substitution reactions where the bromine atom is replaced by other groups (e.g., nitro or alkyl groups) in the presence of strong electrophiles.
  • Nucleophilic Substitution: In the presence of nucleophiles, bromobenzene-13C6 can react through nucleophilic aromatic substitution due to the electron-withdrawing effect of the bromine atom.
  • Cross-Coupling Reactions: This compound serves as a substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, making it valuable in organic synthesis .

The synthesis of Bromobenzene-13C6 typically involves isotopic labeling techniques. One common method includes:

  • Starting Material: Use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione.
  • Reagents: Trifluoromethanesulfonic acid as a catalyst.
  • Solvent: Dichloromethane is used as the reaction medium.
  • Yield: The process can yield approximately 70% of the desired product .

Bromobenzene-13C6 has several applications in scientific research and industry:

  • Tracer Studies: Its isotopic nature allows it to be used as a tracer in metabolic studies and environmental analyses.
  • Organic Synthesis: It serves as a reagent in various organic synthesis processes, especially in palladium-catalyzed reactions.
  • Analytical Chemistry: Used in gas chromatography and mass spectrometry for the detection and quantification of organic compounds .

Studies involving Bromobenzene-13C6 often focus on its interactions within biological systems or its behavior in environmental contexts. Research has shown that this compound can be toxic to aquatic life, underscoring the importance of understanding its environmental impact and interactions with biological organisms .

Bromobenzene-13C6 shares similarities with several other halogenated aromatic compounds. Here are some notable comparisons:

CompoundChemical FormulaNotable FeaturesUnique Aspects
BromobenzeneC6H5BrWidely used solvent and reagentNon-isotopically labeled
ChlorobenzeneC6H5ClCommon solvent; less toxic than brominated analogsLacks carbon isotope labeling
IodobenzeneC6H5IMore reactive than bromobenzene; used in couplingHigher reactivity due to weaker C-I bond
FluorobenzeneC6H5FLess toxic; used as a solvent and reagentStronger C-F bond; lower reactivity

Bromobenzene-13C6's uniqueness lies primarily in its isotopic labeling, which provides distinct advantages for tracing studies that other similar compounds do not offer .

XLogP3

3

Exact Mass

161.97759 g/mol

Monoisotopic Mass

161.97759 g/mol

Heavy Atom Count

7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Wikipedia

Bromobenzene-13C6

Dates

Modify: 2023-08-15

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